Inosine-5,-diphosphate disodium salt
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Overview
Description
Inosine-5′-diphosphate disodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of inosine diphosphate, which is involved in energy metabolism and signal transduction pathways. The compound has the molecular formula C10H12N4Na2O11P2 and a molecular weight of 472.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine-5′-diphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic conversion of inosine monophosphate to inosine diphosphate using specific kinases. Chemical synthesis may involve the phosphorylation of inosine using phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production typically involves microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce inosine-5′-diphosphate. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Inosine-5′-diphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine triphosphate.
Reduction: Reduction reactions can convert it back to inosine monophosphate.
Substitution: Phosphorylation and dephosphorylation reactions are common, involving the addition or removal of phosphate groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Phosphorylating Agents: Phosphoric acid, ATP.
Major Products:
Oxidation: Inosine triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various phosphorylated derivatives.
Scientific Research Applications
Inosine-5′-diphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study kinase activity.
Biology: Plays a role in signal transduction and energy metabolism studies.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for kinases and phosphatases, influencing the phosphorylation state of proteins and other molecules. Inosine-5′-diphosphate disodium salt is involved in energy transfer processes and signal transduction pathways, impacting cellular functions and metabolic activities .
Comparison with Similar Compounds
- Inosine-5′-monophosphate disodium salt
- Inosine-5′-triphosphate trisodium salt
- Guanosine-5′-diphosphate disodium salt
- Cytidine-5′-diphosphate disodium salt
Comparison: Inosine-5′-diphosphate disodium salt is unique due to its specific role in energy metabolism and signal transduction. While similar compounds like inosine-5′-monophosphate and inosine-5′-triphosphate are also involved in nucleotide metabolism, inosine-5′-diphosphate disodium salt specifically acts as an intermediate in the conversion processes between monophosphate and triphosphate forms .
Properties
Molecular Formula |
C10H13N4Na3O12P2 |
---|---|
Molecular Weight |
512.15 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate |
InChI |
InChI=1S/C10H14N4O11P2.3Na.H2O/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
NXYWEBMWTONTES-KWIZKVQNSA-K |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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